![molecular formula C10H8ClNO4 B2625505 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248395-11-9](/img/structure/B2625505.png)
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, also known as CP-oxazole, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CP-oxazole is a member of the oxazolidinone family of compounds, which have been found to exhibit antibacterial, antifungal, and antiviral properties. CP-oxazole has shown potential as an antitumor agent, and its mechanism of action has been studied extensively.
Mechanism of Action
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which can result in DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, it inhibits the activity of DHODH, as mentioned above. Physiologically, it has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid in lab experiments is its specificity for DHODH. This allows researchers to study the effects of DHODH inhibition on cancer cells without affecting other cellular processes. However, one limitation is that this compound has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. One area of interest is the development of more potent analogs of this compound that could be used as antitumor agents. Another area of interest is the investigation of the role of DHODH in other diseases, such as autoimmune disorders. Additionally, the use of this compound in combination with other cancer therapies is an area of active research.
Synthesis Methods
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 3-chlorobenzaldehyde with glycine in the presence of sodium hydroxide to form 3-chlorophenylglycine. This intermediate is then reacted with ethyl oxalyl chloride to form this compound. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has shown potential as an antitumor agent, and its mechanism of action has been studied extensively. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.
properties
IUPAC Name |
5-(3-chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-7-3-1-2-6(4-7)10(8(13)14)5-12-9(15)16-10/h1-4H,5H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGRCTWIBGYCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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